![molecular formula C7H11N3 B12088232 2-Pyrimidinamine, 4-[1-(methyl-d3)ethyl-1,2,2,2-d4]- CAS No. 1185309-60-7](/img/structure/B12088232.png)
2-Pyrimidinamine, 4-[1-(methyl-d3)ethyl-1,2,2,2-d4]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Pyrimidinamine, 4-[1-(methyl-d3)ethyl-1,2,2,2-d4]- is a deuterated derivative of pyrimidinamine. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, making it useful in various scientific research applications, particularly in the field of medicinal chemistry and pharmacokinetics.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrimidinamine, 4-[1-(methyl-d3)ethyl-1,2,2,2-d4]- typically involves the introduction of deuterium atoms into the pyrimidinamine structure. This can be achieved through a series of deuterium exchange reactions. One common method involves the use of deuterated reagents such as deuterated methyl iodide (CD3I) in the presence of a base like potassium carbonate (K2CO3) to replace the hydrogen atoms with deuterium.
Industrial Production Methods
Industrial production of this compound may involve large-scale deuterium exchange reactions using deuterated solvents and reagents. The process is optimized to ensure high yield and purity of the deuterated product. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to achieve the desired isotopic substitution.
化学反应分析
Types of Reactions
2-Pyrimidinamine, 4-[1-(methyl-d3)ethyl-1,2,2,2-d4]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles such as halides, amines, and alcohols
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of reduced pyrimidine compounds.
科学研究应用
2-Pyrimidinamine, 4-[1-(methyl-d3)ethyl-1,2,2,2-d4]- is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a labeled compound in studies involving reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace the pathways of pyrimidine metabolism.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of drugs.
Industry: Applied in the development of new pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 2-Pyrimidinamine, 4-[1-(methyl-d3)ethyl-1,2,2,2-d4]- involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor or modulator of enzymes involved in pyrimidine metabolism. The deuterium atoms can influence the rate of metabolic reactions, providing insights into the metabolic stability and pathways of the compound.
相似化合物的比较
Similar Compounds
2-Pyrimidinamine, 4,6-dimethyl-: This compound has similar structural features but lacks the deuterium atoms.
2-Aminopyrimidine: Another pyrimidine derivative with an amino group at the 2-position.
Uniqueness
The presence of deuterium atoms in 2-Pyrimidinamine, 4-[1-(methyl-d3)ethyl-1,2,2,2-d4]- makes it unique compared to its non-deuterated counterparts. Deuterium substitution can lead to differences in chemical reactivity, metabolic stability, and biological activity, making it a valuable tool in research and development.
属性
CAS 编号 |
1185309-60-7 |
|---|---|
分子式 |
C7H11N3 |
分子量 |
144.23 g/mol |
IUPAC 名称 |
4-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)pyrimidin-2-amine |
InChI |
InChI=1S/C7H11N3/c1-5(2)6-3-4-9-7(8)10-6/h3-5H,1-2H3,(H2,8,9,10)/i1D3,2D3,5D |
InChI 键 |
AVRNZAITOUMSPB-TXVPSQRDSA-N |
手性 SMILES |
[2H]C([2H])([2H])C([2H])(C1=NC(=NC=C1)N)C([2H])([2H])[2H] |
规范 SMILES |
CC(C)C1=NC(=NC=C1)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


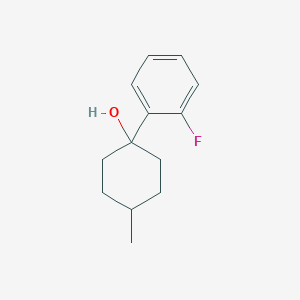
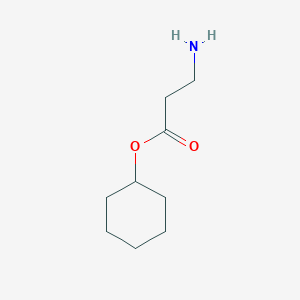

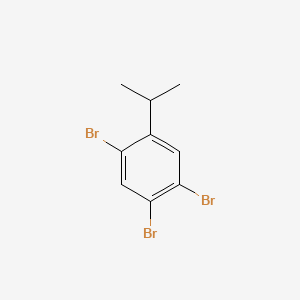
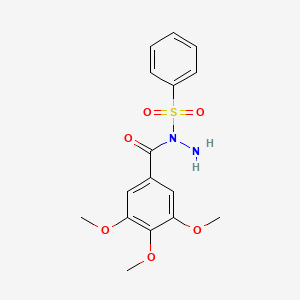


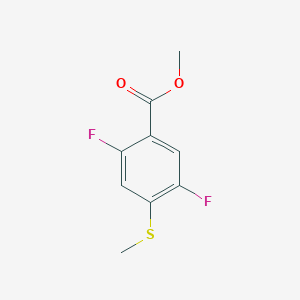
![4-Tert-butyl-2-({[2-({[5-tert-butyl-2-hydroxy-3-(morpholin-4-ylmethyl)phenyl]methylidene}amino)cyclohexyl]imino}methyl)-6-(morpholin-4-ylmethyl)phenol](/img/structure/B12088212.png)

![2-[3-(Trifluoromethyl)phenoxy]benzenecarbaldehyde oxime](/img/structure/B12088221.png)



